1,1-Dibromo-3,3-dichloropropan-2-ol

Description

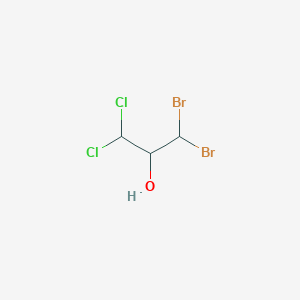

1,1-Dibromo-3,3-dichloropropan-2-ol (C₃H₄Br₂Cl₂O) is a halogenated secondary alcohol with bromine and chlorine substituents at the 1,1- and 3,3-positions, respectively. Halogenated propanols like these are typically synthesized via halogenation of glycerol or propenols under controlled conditions . These compounds are often intermediates in organic synthesis, particularly for producing epoxides, agrochemicals, or polymers. However, their toxicity profiles and environmental persistence necessitate careful handling .

Properties

CAS No. |

62872-13-3 |

|---|---|

Molecular Formula |

C3H4Br2Cl2O |

Molecular Weight |

286.77 g/mol |

IUPAC Name |

1,1-dibromo-3,3-dichloropropan-2-ol |

InChI |

InChI=1S/C3H4Br2Cl2O/c4-2(5)1(8)3(6)7/h1-3,8H |

InChI Key |

MFNNVCPANNOZDB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)Cl)(C(Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-3,3-dichloropropan-2-ol can be synthesized through the halogenation of propan-2-ol. The process involves the addition of bromine and chlorine to the propan-2-ol molecule under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the selective addition of halogens.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where propan-2-ol is treated with bromine and chlorine gases. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-3,3-dichloropropan-2-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. These reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various halogenated alcohols and ethers.

Oxidation Reactions: Corresponding ketones or aldehydes.

Reduction Reactions: Less halogenated alcohols or hydrocarbons.

Scientific Research Applications

1,1-Dibromo-3,3-dichloropropan-2-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-dibromo-3,3-dichloropropan-2-ol involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The presence of both bromine and chlorine atoms enhances its reactivity, making it a potent compound in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of 1,1-dibromo-3,3-dichloropropan-2-ol and its structural analogs, based on evidence from peer-reviewed studies, regulatory documents, and synthesis protocols:

Key Observations:

Structural Differences: Halogen Substitution: this compound uniquely combines bromine (Br) and chlorine (Cl) at symmetrical positions, distinguishing it from analogs with uniform halogenation (e.g., 1,3-dichloropropan-2-ol or 1,3-dibromopropan-2-ol). This asymmetry may alter reactivity and solubility compared to analogs.

Toxicity and Regulation: Chlorinated analogs like 1,3-dichloropropan-2-ol are classified as carcinogens and are strictly monitored in food products due to their formation during acid hydrolysis of lipids .

Synthetic Utility: 1,3-Dichloropropan-2-ol is critical in synthesizing epichlorohydrin, a precursor to epoxy resins . Brominated analogs like 1,3-dibromopropan-2-ol are niche intermediates, often used in specialty organic reactions .

Analytical Challenges: Chloropropanols like 1,3-dichloropropan-2-ol require sensitive GC-MS methods for detection in food matrices due to low permissible limits (e.g., <0.1 mg/kg in oils) . Brominated analogs may demand similar methodologies, but their higher molecular weight could improve chromatographic resolution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1,1-Dibromo-3,3-dichloropropan-2-ol, and how can selectivity be optimized?

- Methodology : Halogenation of propanol derivatives using brominating (e.g., HBr) and chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (40–60°C) is a common approach. Selectivity can be improved by adjusting stoichiometry and using catalysts like acetic acid to favor dibromo-dichloro substitution .

- Key Considerations : Monitor reaction intermediates via GC-MS to avoid over-halogenation. Solvent polarity (e.g., dichloromethane) and inert atmospheres reduce side reactions.

Q. How can trace amounts of this compound be detected in aqueous or biological matrices?

- Methodology : Employ solid-phase microextraction (SPME) coupled with GC-MS. Optimize fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and derivatization agents (e.g., BSTFA) to enhance volatility and detection limits .

- Validation : Use internal standards (e.g., deuterated analogs) to correct matrix effects. Quantify via multiple reaction monitoring (MRM) for specificity in complex samples.

Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic chloropropanols?

- Risk Mitigation : Use fume hoods, nitrile gloves, and closed systems to minimize inhalation or dermal exposure. Acute toxicity and potential carcinogenicity warrant strict adherence to OSHA guidelines for halogenated alcohols .

- Waste Disposal : Neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) to convert hazardous by-products into less toxic forms.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported toxicological data for halogenated propanols?

- Approach : Conduct comparative studies using in vitro models (e.g., rat hepatocytes) to assess glutathione depletion and metabolite formation. Cross-validate findings with in silico toxicity prediction tools (e.g., QSAR models) to identify structure-activity relationships .

- Data Analysis : Apply meta-analysis techniques to account for variables like exposure duration, species-specific metabolism, and assay sensitivity.

Q. What catalytic systems enhance selectivity in the synthesis of this compound?

- Innovative Methods : Test transition metal catalysts (e.g., FeCl₃) or ionic liquids to direct halogenation sites. Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% compared to conventional heating .

- Mechanistic Insight : Use DFT calculations to model transition states and identify steric/electronic factors favoring dibromo-dichloro formation over competing pathways.

Q. What mechanistic insights explain the formation of this compound as a by-product in industrial processes?

- Pathway Analysis : Investigate glycerol chlorination by-products using isotopic labeling (¹³C) and NMR to trace carbon skeleton modifications. High-resolution MS can detect transient intermediates like 3-chloro-1,2-propanediol .

- Process Optimization : Implement real-time monitoring via inline FTIR to adjust chlorine feed rates and suppress undesired halogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.